molecular formula C6H6ClN3O2 B1310508 6-chloro-N-methyl-3-nitropyridin-2-amine CAS No. 33742-70-0

6-chloro-N-methyl-3-nitropyridin-2-amine

Cat. No. B1310508
CAS RN: 33742-70-0
M. Wt: 187.58 g/mol
InChI Key: XBUWSEJQFZDJAZ-UHFFFAOYSA-N
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Description

6-chloro-N-methyl-3-nitropyridin-2-amine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is slightly soluble in water and soluble in dimethyl sulfoxide and chloroform .


Synthesis Analysis

The synthesis of 6-chloro-N-methyl-3-nitropyridin-2-amine involves selective substitution at the para position in the presence of a polar protic solvent and the reagent sodium acetate or cesium carbonate with acetic acid .


Molecular Structure Analysis

The molecular formula of 6-chloro-N-methyl-3-nitropyridin-2-amine is C6H6ClN3O2 . The IUPAC name is N-(6-chloro-3-nitro-2-pyridinyl)-N-methylamine . The InChI code is 1S/C6H6ClN3O2/c1-8-6-4(10(11)12)2-3-5(7)9-6/h2-3H,1H3,(H,8,9) .


Chemical Reactions Analysis

6-chloro-N-methyl-3-nitropyridin-2-amine is an important intermediate used in organic synthesis . It can undergo various chemical reactions to form different compounds, contributing to the synthesis of pharmaceuticals, agrochemicals, and dyestuffs .


Physical And Chemical Properties Analysis

6-chloro-N-methyl-3-nitropyridin-2-amine has a molecular weight of 187.59 . It is a pale-yellow to yellow-brown solid at room temperature . It is slightly soluble in water and soluble in dimethyl sulfoxide and chloroform .

Scientific Research Applications

Formation of Aminals via Pummerer Rearrangement

A study by Rakhit, Georges, and Bagli (1979) explored the reaction of 2-amino-3-nitropyridine, a related compound to 6-chloro-N-methyl-3-nitropyridin-2-amine, with acid chlorides. This reaction unexpectedly produced aminals such as N,N′-bis(3-nitro-2-pyridinylimino)methylene. These aminals were formed via a Pummerer type rearrangement, indicating potential applications in the synthesis of complex nitrogen-containing compounds (Rakhit, Georges, & Bagli, 1979).

Synthesis of Isoquinolin-Amine Derivatives

Wydra et al. (2021) described the synthesis of N-(6-chloro-3-nitropyridin-2-yl)5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. This compound was synthesized via a three-step procedure including Buchwald–Hartwig arylamination. The synthesized compound was evaluated for its inhibitory potency against selected kinases, demonstrating its potential application in medicinal chemistry (Wydra et al., 2021).

Selective Vicarious Nucleophilic Amination

Bakke, Svensen, and Trevisan (2001) conducted research on the selective vicarious nucleophilic amination of 3-nitropyridines, which are structurally related to 6-chloro-N-methyl-3-nitropyridin-2-amine. This study demonstrated a method for preparing 3- or 4-substituted-2-amino-5-nitropyridines, showcasing applications in the development of novel aminated pyridine derivatives (Bakke, Svensen, & Trevisan, 2001).

Improving Drug Solubility

Machado et al. (2013) explored the use of ultrasound irradiation to improve the solubility of drug-like compounds. They prepared a series of amine salts of 4-hydroxy-6-methyl-3-nitropyridin-2(1H)-one, a compound similar to 6-chloro-N-methyl-3-nitropyridin-2-amine. This study highlights the potential of ultrasound-assisted methods in enhancing the solubility of drug compounds, which could be applied to 6-chloro-N-methyl-3-nitropyridin-2-amine derivatives (Machado et al., 2013).

Soil Sorption-Desorption Studies

Cox, Koskinen, and Yen (1997) investigated the sorption and desorption of imidacloprid and its metabolites in soils. Imidacloprid, chemically related to 6-chloro-N-methyl-3-nitropyridin-2-amine, showed varied sorption behavior in different soils, indicating the environmental fate and mobility of similar nitropyridine compounds. This research is crucial for understanding the environmental impact of such compounds (Cox, Koskinen, & Yen, 1997).

Oxidative Methylamination of Nitropyridines

Szpakiewicz and Wolniak (1999) conducted a study on the oxidative methylamination of nitropyridines, including derivatives similar to 6-chloro-N-methyl-3-nitropyridin-2-amine. Their research showed the potential for various chemical modifications of nitropyridines, which could lead to the development of new compounds with diverse applications in chemical synthesis (Szpakiewicz & Wolniak, 1999).

Reductive Amination Using Cobalt Oxide Nanoparticles

Senthamarai et al. (2018) explored the reductive amination process for the synthesis of N-methylated and N-alkylated amines using Co3O4-based catalysts. This method could potentially be applied to the functionalization of 6-chloro-N-methyl-3-nitropyridin-2-amine, enabling the synthesis of a wide range of amine derivatives for use in various chemical and pharmaceutical applications (Senthamarai et al., 2018).

Synthesis of N-1 Substituted Pyridines

Ducrocq, Bisagni, Rivalle, and Mispelter (1979) investigated the substitution of 4-chloro-3-nitropyridine with primary aromatic amines. This process, involving a ring-opening mechanism, could be applicable to the chemical modification of 6-chloro-N-methyl-3-nitropyridin-2-amine, providing insights into the synthesis of N-1 substituted pyridine derivatives (Ducrocq, Bisagni, Rivalle, & Mispelter, 1979).

Safety And Hazards

The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

Relevant Papers There are several peer-reviewed papers and technical documents related to 6-chloro-N-methyl-3-nitropyridin-2-amine available at Sigma-Aldrich . These documents can provide more detailed information about the compound’s properties, synthesis, and applications.

properties

IUPAC Name

6-chloro-N-methyl-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O2/c1-8-6-4(10(11)12)2-3-5(7)9-6/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUWSEJQFZDJAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=N1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444320
Record name 6-Chloro-N-methyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-methyl-3-nitropyridin-2-amine

CAS RN

33742-70-0
Record name 6-Chloro-N-methyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6-chloro-2-methylamino-3-nitro-pyridine was prepared in accordance to the procedure described above for the preparation of 6-chloro-2-dimethylamino-3-nitro pyridine by using solution of methyl amine. The crude product was purified by flash chromatography, eluting with 90% hexane: 10% ethyl acetate to 16 (300 mg).
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Synthesis routes and methods II

Procedure details

20.0 ml of a 30% ethanolic solution of methylamine were added dropwise to a mixture of 29.0 g of 2,6-dichloro-3-nitropyridine, 300 ml of ethanol and 36.6 g of sodium carbonate, whilst cooling with ice, and the resulting mixture was stirred at room temperature for 8 hours. At the end of this time, the reaction mixture was freed from ethanol by distillation. The residue was diluted with water, after which it was extracted with ethyl acetate. The extract was washed with an aqueous solution of sodium chloride and dried over anhydrous sodium sulfate, after which the solvent was removed by distillation under reduced pressure. The residue was crystallized by trituration with ethanol, to give 22.3 g of the title compound, melting at 114° C.
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Synthesis routes and methods III

Procedure details

2,6-Dichloro-3-nitropyridine (2.0 g, 10 mmol) and sodium carbonate (2.8 g, 25.9 mmol) were added to a round bottom flask under nitrogen, and suspended in ethanol (100 mL). Methylamine in methanol (7.8 mL, 16 mmol, 2M) was then added and stirred at room temperature for 3 hours. The yellow solution was concentrated, and then re-dissolved in ethyl acetate followed by washing with sodium bicarbonate and brine. The organic phase was dried over sodium sulfate, filtered, and concentrated. The yellow solid was then re-dissolved in ethanol and recrystallized to give 6-chloro-N-methyl-3-nitropyridin-2-amine (28-1) as a yellow solid. HRMS (M+H)+: observed=188.0216, calculated=188.0221.
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Synthesis routes and methods IV

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Okaniwa, M Hirose, T Imada, T Ohashi… - Journal of medicinal …, 2012 - ACS Publications
To develop RAF/VEGFR2 inhibitors that bind to the inactive DFG-out conformation, we conducted structure-based drug design using the X-ray cocrystal structures of BRAF, starting from …
Number of citations: 73 pubs.acs.org

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